5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel-
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Overview
Description
5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- is a chemical compound with the molecular formula C12H20O2 It is characterized by a twelve-membered ring structure containing two double bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- typically involves the cyclization of diene precursors followed by dihydroxylation. One common method includes the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of cyclododecadiene. The reaction is carried out under mild conditions, often in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to facilitate the formation of the diol.
Industrial Production Methods
Industrial production of 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to yield saturated cyclododecane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of cyclododeca-5,9-diene-1,2-dione or cyclododeca-5,9-diene-1,2-dicarboxylic acid.
Reduction: Formation of cyclododecane-1,2-diol.
Substitution: Formation of cyclododeca-5,9-diene-1,2-dichloride or cyclododeca-5,9-diene-1,2-dibromide.
Scientific Research Applications
5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5E,9Z)-cyclododeca-5,9-diene-1,2-diol
- (1R,2R,5E,9Z)-cyclododeca-5,9-diene-1,2-diol
Uniqueness
5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both cis and trans double bonds in the twelve-membered ring adds to its distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(1S,2R,5Z,9Z)-cyclododeca-5,9-diene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4-/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYILZSOXKSYCF-PRUKFHJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C(CCC=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC[C@H]([C@H](CC/C=C\C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29118-70-5 |
Source
|
Record name | (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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